(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 15 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), 1 ether (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .Scientific Research Applications
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic effects. Research indicates that derivatives of this molecule may inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums, suggesting a promising avenue for the development of new anti-fibrotic drugs .
Copper-Catalyzed Synthesis
In the field of organic chemistry, this compound serves as a precursor in copper-catalyzed synthesis processes. It’s involved in the oxidation of Csp3-H to pyridin-2-yl-methanones with water under mild conditions, which is a significant step in the synthesis of aromatic ketones .
Medicinal Chemistry
The pyridin-2-yl moiety, a part of this compound’s structure, is a privileged structure in medicinal chemistry. It’s used in the design of libraries of novel heterocyclic compounds with potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Pharmacological Applications
In pharmacology, the compound’s derivatives are being explored for a wide range of activities. The pyrimidine derivatives, for instance, show diverse biological and pharmaceutical activities, which are crucial in drug discovery and development .
Chemical Biology
The compound is also significant in chemical biology for constructing novel heterocyclic compound libraries. These libraries are essential for identifying new molecules with potential biological activities, which can be further developed into therapeutic agents .
Biochemistry
In biochemistry, the compound is used for studying biochemical pathways and interactions, particularly in the context of fibrosis. The inhibition of collagen expression and hydroxyproline content is a key area of interest, which can lead to insights into the treatment of fibrotic diseases .
Safety And Hazards
properties
IUPAC Name |
[3-(cyclobutylmethoxy)pyridin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-7-10-11(5-2-6-13-10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDGHXVCOHCONJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(N=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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